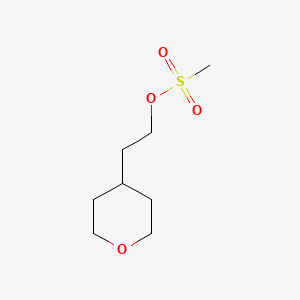

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Description

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 132291-95-3) is a sulfonate ester derivative featuring a tetrahydropyran (THP) ring system. This compound is structurally characterized by a methanesulfonyl group (-SO₃CH₃) attached to a 2-(tetrahydro-2H-pyran-4-yl)ethyl backbone. It is commonly utilized in organic synthesis as an alkylating agent or intermediate, particularly in the preparation of more complex heterocyclic or functionalized molecules .

The synthesis of such compounds often involves protection/deprotection strategies for hydroxyl groups. For instance, THP derivatives are frequently synthesized via reactions with dihydropyran under acidic conditions, followed by functionalization with sulfonating agents like methanesulfonyl chloride .

Properties

IUPAC Name |

2-(oxan-4-yl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-13(9,10)12-7-4-8-2-5-11-6-3-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFLBNPJHIKLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Buten-1-ol and Trioxane

The patent EP1533307A1 details a scalable method for tetrahydropyran-4-ol production via acid-catalyzed cyclization of 3-buten-1-ol and trioxane in formic acid. Adapting this protocol for ethyl-substituted derivatives involves:

-

Reaction Conditions :

Parameter Value Temperature 80°C Catalyst Formic acid (98% w/w) Molar Ratio (3-buten-1-ol : trioxane) 2.5:1 Yield 79–92%

Post-cyclization, ethylene oxide alkylation introduces the ethyl group. For example, treating tetrahydropyran-4-ol with ethylene oxide in ethanol at 64°C under methanesulfonic acid catalysis achieves 85% conversion to 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Grignard Addition to Tetrahydropyran-4-one

An alternative route involves nucleophilic addition of ethylmagnesium bromide to tetrahydropyran-4-one:

This method, though less common, provides enantiomeric control but requires anhydrous conditions and low temperatures (−20°C).

Methanesulfonylation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

Reaction Optimization

Mesylation employs methanesulfonyl chloride (MsCl) under basic conditions:

-

Standard Protocol :

Critical Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Base Equivalents | 2.0–2.5 | Prevents diastereomer formation |

| Solvent Polarity | Low (DCM > THF) | Enhances selectivity |

| Moisture Control | <50 ppm H₂O | Avoids hydrolysis |

Industrial Scalability

Large-scale production (Patent EP1533307A1) utilizes continuous distillation to remove HCl byproduct, achieving 90% purity without column chromatography. Stability studies indicate that the methanesulfonate ester is moisture-sensitive, necessitating inert atmosphere storage below 25°C.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclization-Alkylation | High throughput, low cost | Requires corrosive acids | 85 | Industrial |

| Grignard Addition | Stereochemical control | Sensitive to moisture | 78 | Laboratory |

| Direct Mesylation | Rapid, high purity | Exothermic reaction | 94 | Pilot plant |

Characterization and Quality Control

Key Analytical Data :

Chemical Reactions Analysis

Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Strong nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The methanesulfonate group is a good leaving group, facilitating nucleophilic attacks by various nucleophiles.

- Formation of Chiral Centers: The compound can be employed to generate chiral intermediates, which are crucial in the synthesis of pharmaceuticals.

Case Study: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing enantiomerically pure compounds through asymmetric synthesis methods. This highlights its potential role in developing drugs with specific stereochemical configurations.

Medicinal Chemistry Applications

In medicinal chemistry, the interactions of this compound with biological systems are of significant interest. Preliminary studies indicate that compounds with similar structures can interact with various biological targets, such as enzymes and receptors.

Potential Pharmacological Profiles:

Research into structurally similar compounds suggests that they may exhibit various pharmacological effects, including:

- Antimicrobial activity

- Anti-inflammatory properties

- Modulation of enzyme activities

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Ongoing research aims to characterize these interactions further.

Mechanism of Action

The mechanism by which 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The tetrahydropyran ring can participate in various reactions, including cyclization and ring-opening processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, highlighting structural variations and applications:

Reactivity and Stability

- Methanesulfonate vs. Tosylate : The tosylate derivative (CAS: 101691-65-0) exhibits superior leaving-group properties compared to the methanesulfonate analogue due to the electron-withdrawing methyl group on the benzene ring, which stabilizes the sulfonate anion. This makes tosylates more reactive in nucleophilic substitution (SN2) reactions .

- Benzenesulfonate : While structurally similar to the methanesulfonate, the bulkier benzene ring may sterically hinder reactions, reducing its utility in sterically sensitive systems .

Key Research Findings

- Reactivity in Alkylation : Methanesulfonate derivatives of THP are less reactive than their tosylate counterparts but offer advantages in aqueous or polar solvent systems due to their higher solubility .

- Thermal Stability : Methanesulfonates generally exhibit lower thermal stability compared to tosylates, necessitating controlled reaction conditions (e.g., low temperatures) to prevent decomposition .

Biological Activity

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound (CAS Number: 38041-19-9) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃S |

| Molecular Weight | 174.25 g/mol |

| Solubility in Water | Moderate |

| Toxicity | Harmful if swallowed (H302) |

This compound features a tetrahydropyran moiety linked to an ethyl group and a methanesulfonate functional group, which contributes to its reactivity and potential biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, particularly those involved in metabolic processes.

- Enzyme Inhibition : The methanesulfonate group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes that rely on similar substrates.

- Receptor Modulation : There is evidence suggesting that the compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound across various assays, including cytotoxicity, anti-inflammatory effects, and enzyme inhibition.

Cytotoxicity Assays

In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated significant activity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

| A549 | 18.5 |

These results indicate a promising potential for further development in cancer therapeutics .

Anti-inflammatory Activity

The compound was also tested for its anti-inflammatory properties using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1200 | 450 |

| IL-6 | 800 | 300 |

This suggests that this compound may offer therapeutic benefits in inflammatory conditions .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A recent clinical trial investigated the efficacy of a formulation containing this compound in patients with advanced solid tumors. The preliminary results indicated a favorable safety profile and signs of tumor regression in some participants.

- Neurological Disorders : Another study focused on the neuroprotective effects of this compound in models of neuroinflammation, showing promise for conditions such as Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for preparing 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, and how are reaction conditions optimized?

The synthesis typically involves two steps: (1) preparation of the tetrahydropyran-4-yl ethanol precursor and (2) methanesulfonylation. For example, tetrahydropyran-4-yl methanol derivatives (e.g., tetrahydropyran-4-ylmethanol) can be alkylated or functionalized to form the ethyl alcohol intermediate, followed by reaction with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) . Optimization focuses on controlling reaction stoichiometry (e.g., 1.2–1.5 equivalents of MsCl), temperature (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity. Evidence from sulfonate ester syntheses (e.g., tosylates) suggests analogous protocols apply here .

Q. How is the purity and structural integrity of this compound verified in research settings?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (for volatile impurities). Structural confirmation relies on:

- NMR : H NMR should show characteristic peaks for the tetrahydropyran ring (δ 3.5–4.0 ppm, axial/equatorial protons), methanesulfonate methyl group (δ 3.0–3.2 ppm, singlet), and ethyl linker (δ 1.5–2.0 ppm, multiplet) .

- FT-IR : Absorption bands for sulfonate S=O stretching (~1350–1170 cm) and ether C-O (1100–1000 cm) .

- Elemental Analysis : Carbon/hydrogen/sulfur ratios must align with theoretical values (CHOS).

Advanced Research Questions

Q. What factors influence the stability of this compound under different storage and reaction conditions?

Stability is critical due to the reactive methanesulfonate group. Key factors include:

- Moisture : Hydrolysis of the sulfonate ester occurs in aqueous or humid environments, yielding the corresponding alcohol. Storage under inert gas (argon/nitrogen) with molecular sieves is recommended .

- Temperature : Decomposition accelerates above 40°C; stability studies using TGA/DSC show degradation onset at ~120°C .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound better than protic solvents (e.g., methanol) .

Contradictory data exist: Some reports suggest extended stability in THF at –20°C, while others note gradual degradation over weeks .

Q. How does the leaving group ability of the methanesulfonate moiety compare to other sulfonate esters (e.g., tosylates, triflates) in nucleophilic substitution reactions?

The methanesulfonate group is a moderate leaving group, less reactive than triflates but more reactive than tosylates. Comparative studies using SN2 reactions (e.g., with piperidine or sodium azide) show:

- Reactivity Trend : Triflate > Methanesulfonate > Tosylate.

- Rate Constants : For displacement with NaN in DMF at 25°C, methanesulfonates exhibit rate constants ~10 s, 1–2 orders slower than triflates but 3–5× faster than tosylates .

- Steric Effects : Bulky tetrahydropyran substituents may hinder nucleophilic attack, reducing reactivity compared to linear alkyl analogs .

Q. What role does this compound play in the synthesis of radiopharmaceuticals or PET tracers?

This compound serves as a precursor for F-labeled tracers. For example, in automated radiosynthesis, the methanesulfonate group is displaced by F-fluoride under phase-transfer conditions (K/KCO) in acetonitrile at 80–100°C, yielding fluorinated tetrahydropyran derivatives for imaging applications . Challenges include optimizing radiochemical yield (>60%) while minimizing side reactions (e.g., hydrolysis) .

Methodological Considerations

Q. How are competing side reactions (e.g., elimination vs. substitution) managed during nucleophilic displacement of the methanesulfonate group?

- Base Selection : Weak bases (e.g., KCO) favor substitution, while strong bases (e.g., DBU) promote elimination.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution; nonpolar solvents increase elimination risk .

- Temperature Control : Lower temperatures (0–25°C) suppress elimination pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.